N-[2-(piperidin-4-yl)ethyl]aminosulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-4-yl)ethyl]aminosulfonamide typically involves the reaction of piperidine derivatives with sulfonamide precursors. One common method includes the reaction of piperidine with ethylamine and sulfonamide under controlled conditions. The reaction is often carried out in solvents like acetonitrile, with catalysts such as potassium carbonate, and requires refluxing for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-4-yl)ethyl]aminosulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminosulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used .
Scientific Research Applications
N-[2-(piperidin-4-yl)ethyl]aminosulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(piperidin-4-yl)ethyl]aminosulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[2-(piperidin-4-yl)ethyl]aminosulfonamide can be compared with other piperidine derivatives and sulfonamide compounds:
Similar Compounds: N-(piperidin-4-yl)benzamide, N-(piperidin-4-yl)quinoline, and other piperidine-based sulfonamides.
Properties
Molecular Formula |
C7H17N3O2S |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
4-[2-(sulfamoylamino)ethyl]piperidine |
InChI |
InChI=1S/C7H17N3O2S/c8-13(11,12)10-6-3-7-1-4-9-5-2-7/h7,9-10H,1-6H2,(H2,8,11,12) |
InChI Key |
YPOMSMGUZWQSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCNS(=O)(=O)N |
Origin of Product |
United States |
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